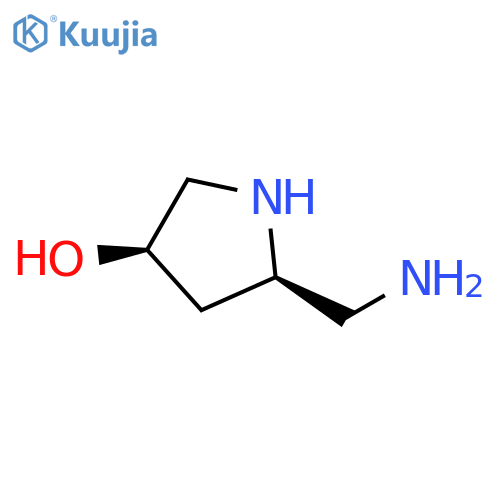

Cas no 2102911-16-8 (3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel-)

3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel- 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel-

- SCHEMBL22081051

- EN300-7444820

- rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol

- 2102911-16-8

- (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol

-

- インチ: 1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1

- InChIKey: VPKJBJVGUAQJOS-RFZPGFLSSA-N

- ほほえんだ: N1[C@@H](CN)C[C@@H](O)C1

計算された属性

- せいみつぶんしりょう: 116.094963011g/mol

- どういたいしつりょう: 116.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 76.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.6

じっけんとくせい

- 密度みつど: 1.090±0.06 g/cm3(Predicted)

- ふってん: 246.0±15.0 °C(Predicted)

- 酸性度係数(pKa): 14.77±0.40(Predicted)

3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7444820-0.05g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 0.05g |

$212.0 | 2025-03-11 | |

| Enamine | EN300-7444820-0.5g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 0.5g |

$713.0 | 2025-03-11 | |

| Enamine | EN300-7444820-1.0g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 1.0g |

$914.0 | 2025-03-11 | |

| Enamine | EN300-7444820-0.25g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 0.25g |

$452.0 | 2025-03-11 | |

| Enamine | EN300-7444820-0.1g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 0.1g |

$317.0 | 2025-03-11 | |

| Enamine | EN300-7444820-2.5g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 2.5g |

$1791.0 | 2025-03-11 | |

| Enamine | EN300-7444820-5.0g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 5.0g |

$2650.0 | 2025-03-11 | |

| Enamine | EN300-7444820-10.0g |

rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |

2102911-16-8 | 95.0% | 10.0g |

$3929.0 | 2025-03-11 |

3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel- 関連文献

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel-に関する追加情報

3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel-

3-Pyrrolidinol, also known as 5-(aminomethyl)-pyrrolidin-3-ol with the CAS number 2102911-16-8, is a compound of significant interest in both academic and industrial research. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique stereochemistry, specifically the (3R,5R)-rel- configuration. The molecule features a pyrrolidine ring with hydroxyl and aminomethyl substituents at positions 3 and 5, respectively.

The synthesis of 3-Pyrrolidinol has been extensively studied due to its potential applications in various fields. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound, making it more accessible for large-scale production. Researchers have explored various methodologies, including organocatalytic approaches and transition-metal-catalyzed reactions, to optimize the synthesis process while maintaining high stereoselectivity.

In terms of applications, 3-Pyrrolidinol has shown promise in the pharmaceutical industry as a building block for bioactive molecules. Its amine functionality and hydroxyl group make it versatile for further functionalization. For instance, it has been used as a precursor in the synthesis of peptide mimetics and other bioactive agents with potential therapeutic applications.

Recent studies have highlighted the role of 3-Pyrrolidinol in medicinal chemistry. Its derivatives have been investigated for their potential as inhibitors of various enzymes and receptors, which could lead to novel drug candidates for treating diseases such as cancer and neurodegenerative disorders.

The stereochemistry of this compound plays a crucial role in its biological activity. The specific configuration of (3R,5R)-rel- has been shown to influence the compound's interaction with biological targets, making it a valuable tool in structure-based drug design.

In conclusion, 3-Pyrrolidinol, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a key intermediate in organic synthesis.

2102911-16-8 (3-Pyrrolidinol, 5-(aminomethyl)-, (3R,5R)-rel-) 関連製品

- 1706233-09-1(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)

- 1863901-52-3(Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-)

- 1806073-26-6(Methyl 3-chloro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)

- 887891-53-4(1-(3-bromophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)

- 1208075-85-7(4-Amino-N-(3-bromo-4-fluorophenyl)benzene sulfonamide)

- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)

- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)

- 2227673-82-5(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-6-fluorophenol)

- 6130-93-4(2,\u200b2',\u200b6,\u200b6'-\u200bTetramethyl-\u200bN-\u200bnitrosopiperidine)

- 1226212-68-5(2-Ethyl-5-(4-fluorophenyl)aniline)